molecular formula C2H5BrNaO3S+ B119035 Sodium 2-bromoethanesulfonate CAS No. 4263-52-9

Sodium 2-bromoethanesulfonate

Cat. No. B119035
CAS RN: 4263-52-9
M. Wt: 211.01 g/mol
InChI Key: HNFOAHXBHLWKNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-bromoethanesulfonate is a compound that has been studied for its potential in various chemical syntheses. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their biological activities. The compound has been utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, by reacting with 1,2-/1,3-aminoalcohols . Additionally, it has been used to synthesize sodium-2-(N-hexadecyl) amino ethyl sulfonate, a compound with potential application properties .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, sodium-2-(N-hexadecyl) amino ethyl sulfonate was synthesized from hexadecyl amine and sodium 2-bromoethyl sulfonate under optimized conditions, achieving a high yield and purity . The synthesis of 2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and taurine also demonstrates the reactivity of this compound derivatives in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromoethyl sulfonium salts, closely related to this compound, has been analyzed using experimental and theoretical charge density studies. These studies have provided insights into the stereochemistry and electron density topology of the sulfonium group, which is crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. For example, bromoethyl sulfonium salts have been used as annulation agents to form heterocyclic compounds with good-to-excellent yields . The reactivity of 2-bromoethanesulfonyl bromide, a related compound, with tricyclic compounds has been studied, revealing a radical mechanism for the addition reactions and subsequent transformations to vinyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The charge density analysis of bromoethyl sulfonium salts has shown that the hydrogen atoms on the carbon atom bound to sulfur are more acidic, which affects the molecule's reactivity . The water solubility of sodium 2-mercaptoethanesulfonate, another derivative, is enhanced due to its sulfonate group, which is beneficial for its potential use as a prodrug . The crystal structure of sodium 2-mercaptoethanesulfonate monohydrate has been determined, revealing a distorted octahedral coordination geometry around the sodium ion, which is important for understanding its solubility and reactivity .

Scientific Research Applications

Protein Modification

Sodium 2-bromoethanesulfonate is used for the alkylation of cysteine residues in proteins. This modification is performed under mild conditions, ensuring complete modification without side reactions. The resulting S-sulfoethylated proteins are comparable to other modified proteins in solubility properties and ion exchange chromatography behavior. Importantly, S-sulfoethylcysteine is stable during acid hydrolysis, making S-sulfoethylated peptides suitable for automatic Edman degradation, which is beneficial for protein sequencing due to reduced losses during extraction (Niketić, Thomsen, & Kristiansen, 1974).

Inhibition in Methanogenesis

This compound acts as an inhibitor of methanogenesis. It has been observed to inhibit the reductive dechlorination of chloroethenes in enrichment cultures in the absence of methanogenic archaea. This property has implications for understanding microbial activities in various environments, including the inhibition of methane production in microbial fuel cells (Loffler, Ritalahti, & Tiedje, 1997).

Selective Agent for Mutant Isolation

This compound has been used as a selective agent for isolating resistant mutants of Methanosarcina, a genus of methanogens. Exposure to this compound has led to the development of cultures resistant to higher concentrations of the compound. This resistance is inheritable and specific, not conferring resistance to other halomethane compounds (Smith & Mah, 2005).

Impact on Environmental Microbiology

In environmental microbiology, this compound has been shown to affect bacterial populations in certain cultures. For instance, long-term exposure altered the bacterial community structure in an anaerobic enrichment culture that reductively dechlorinated trichloroethene (TCE), demonstrating its influence on microbial community dynamics (Chiu & Lee, 2001).

Bioelectrochemical Systems

In bioelectrochemical systems, this compound has been reported to degrade, particularly under aerobic conditions such as in microbial fuel cells. This degradation is linked to the release of bromide into the medium, providing insights into the chemical stability and interactions of this compound in different microbial environments (Rago, Guerrero, Baeza, & Guisasola, 2015).

Fuel Cell Membranes

In the development of proton-conducting fuel cell membranes, polysulfones carrying pendant alkyl side-chains with terminal sulfonic acid units have been synthesized using this compound. These modified polymers show high proton conductivity, essential for fuel cell applications (Karlsson & Jannasch, 2004).

Mechanism of Action

Target of Action

Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .

Biochemical Pathways

BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .

Pharmacokinetics

It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .

Action Environment

The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .

: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : this compound 98 4263-52-9 - MilliporeSigma

Safety and Hazards

Sodium 2-bromoethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth

Molecular Mechanism

It is known to inhibit methanogenesis, a key process in anaerobic digestion

Metabolic Pathways

This compound is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor

properties

IUPAC Name

sodium;2-bromoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26978-65-4 (Parent)
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4063379
Record name Ethanesulfonic acid, 2-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4263-52-9
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-bromo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-bromoethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-bromoethanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-bromoethanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 2-bromoethanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 2-bromoethanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 2-bromoethanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 2-bromoethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.